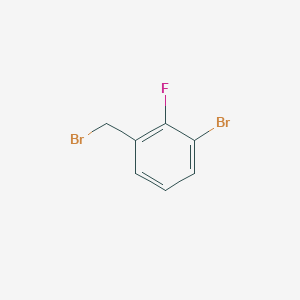

1-Bromo-3-(bromomethyl)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVHFTWDCYIBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597178 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149947-16-0 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149947-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(bromomethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key intermediate in various synthetic applications. The information is presented to support research, development, and drug discovery activities.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂F | [1][2][3] |

| Molecular Weight | 267.92 g/mol | [1][4] |

| Physical Form | Crystalline solid | [1] |

| Color | Faint yellow to faint orange | [1] |

| Boiling Point | 60 °C at 0.1 mmHg | [1] |

| Density (Predicted) | 1.923 ± 0.06 g/cm³ | [1] |

| Flash Point | 107.9 ± 23.2 °C | |

| Vapor Pressure | 0.0271 mmHg at 25°C | |

| Refractive Index | 1.583 | |

| Solubility | Almost insoluble in water (0.056 g/L at 25 °C) | [2] |

| XLogP3 | 3.3 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

2.1. Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in an oil bath within a Thiele tube.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a small test tube with a side arm, capillary tube sealed at one end, thermometer, heating mantle or oil bath.

-

Procedure:

-

A few milliliters of this compound are placed in the test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The apparatus is heated gently. As the liquid heats up, air trapped in the capillary tube will be expelled.

-

When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2.3. Density Determination of a Solid

The density of a solid can be determined using the liquid displacement method.

-

Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water, given the low solubility, or a non-reactive organic solvent).

-

Procedure:

-

A known mass of this compound crystals is weighed using an analytical balance.

-

A known volume of the displacement liquid is measured in a graduated cylinder.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

-

2.4. Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand and is visually inspected for any undissolved solid.

-

If the solid dissolves completely, it is considered soluble. If it does not, it is classified as insoluble or slightly soluble, and quantitative analysis can be performed to determine the exact solubility.

-

Logical Workflow Visualization

As this compound is primarily utilized as a chemical intermediate, the following diagram illustrates its role in a typical synthetic workflow.

References

Technical Guide: 1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS 149947-16-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a halogenated aromatic compound valued for its utility as a synthetic intermediate.[1] The presence of bromo, bromomethyl, and fluoro substituents provides multiple reaction sites for constructing complex molecular architectures.

| Property | Value | Source |

| CAS Number | 149947-16-0 | [2] |

| Molecular Formula | C₇H₅Br₂F | [2] |

| Molecular Weight | 267.92 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-2-fluorobenzyl bromide | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator (2-8 °C) |

Synthesis

The primary route for the synthesis of this compound involves the radical bromination of the benzylic methyl group of a suitable precursor, such as 1-bromo-2-fluoro-3-methylbenzene. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or is initiated by light.[3][4]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous compound, 1-bromo-3-(bromomethyl)-2-chlorobenzene.[3]

Materials:

-

1-Bromo-2-fluoro-3-methylbenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-3-methylbenzene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature, which should cause the succinimide byproduct to precipitate.

-

Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic solution sequentially with saturated sodium sulfite solution (to remove any unreacted bromine), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Development

Halogenated organic compounds, including those containing fluorine and bromine, are of significant interest in medicinal chemistry.[5] The incorporation of these halogens can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] this compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

One notable application is in the synthesis of substituted benzofurans.[6] Benzofuran derivatives are known to exhibit a range of biological activities, including anticancer properties.[6][7] The reactive bromomethyl group of this compound allows for its attachment to other molecular scaffolds, leading to the formation of more complex molecules with potential therapeutic value.

Caption: General workflow for synthesizing and screening benzofuran derivatives.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Source:[2]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated area, preferably in a fume hood.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep refrigerated at 2-8 °C for long-term storage.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures, such as biologically active benzofuran derivatives. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to leverage its full potential in advancing medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

1-Bromo-3-(bromomethyl)-2-fluorobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key intermediate in organic synthesis. This document outlines its physicochemical properties, potential synthetic routes, and analytical methodologies.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. This compound is a halogenated aromatic hydrocarbon, notable for its reactive benzylic bromide functional group.

| Property | Value | Citations |

| Molecular Formula | C₇H₅Br₂F | [1][2][3][4] |

| Molecular Weight | 267.93 g/mol | [1][2][3][4] |

| CAS Number | 149947-16-0 | [1][2][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CBr | [2][4] |

| InChIKey | MGVHFTWDCYIBDO-UHFFFAOYSA-N | [2][4] |

| Solubility | Very low in water (0.056 g/L at 25 °C) | [2] |

| Synonyms | 3-Bromo-2-fluorobenzyl bromide | [2][4] |

Synthesis and Experimental Protocols

Hypothetical Synthesis via Radical Bromination

This protocol is adapted from the synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene and outlines a potential route to the title compound.[5]

Reaction Scheme:

Procedure:

-

To a solution of 1-bromo-2-fluoro-3-methylbenzene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents).[5]

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).[5]

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[5]

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[5]

-

Remove the solvent under reduced pressure to yield the crude product.[5]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[5]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol, adapted from the analysis of the chloro-analog, can be used for structural confirmation.[5]

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).[5]

-

Transfer the solution to a 5 mm NMR tube.[5]

-

Acquire ¹H and ¹³C NMR spectra. The characteristic benzylic protons (-CH₂Br) are expected to appear as a singlet in the ¹H NMR spectrum.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound may be sensitive to moisture and light, and should be stored accordingly under an inert atmosphere.[6]

Diagrams

References

A Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a halogenated aromatic compound with applications as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 3-Bromo-2-fluorobenzyl bromide.[1] This compound is a disubstituted benzene derivative, featuring a bromine atom, a fluorine atom, and a bromomethyl group attached to the aromatic ring. The presence of multiple reactive sites—the benzylic bromide for nucleophilic substitution and the aromatic halogens for cross-coupling reactions—makes it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 149947-16-0 | Sigma-Aldrich, PubChem[1] |

| Molecular Formula | C₇H₅Br₂F | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 267.92 g/mol | PubChem[1] |

| Monoisotopic Mass | 265.87420 Da | PubChem[1] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | Echemi[3] |

| Boiling Point | 60°C @ 0.1 mmHg (Predicted) | Echemi[3] |

| Flash Point | 107.9 ± 23.2 °C (Predicted) | Echemi[3] |

| Refractive Index | 1.583 (Predicted) | Echemi[3] |

| XLogP3 | 3.3 | PubChem[1], Echemi[3] |

| InChI Key | MGVHFTWDCYIBDO-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1)Br)F)CBr | PubChem[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the selective benzylic bromination of a suitable precursor, 2-Bromo-6-fluorotoluene. This precursor is a key intermediate used in the synthesis of various pharmaceuticals and advanced materials due to its unique reactivity imparted by the fluorine and bromine substituents.[4][5]

Experimental Protocol: Benzylic Bromination of 2-Bromo-6-fluorotoluene

This protocol is adapted from standard Wohl-Ziegler bromination procedures, a common method for the selective bromination of the methyl group on a toluene derivative.[6]

Materials:

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., o-dichlorobenzene)[6]

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-Bromo-6-fluorotoluene (1.0 equivalent) in the anhydrous solvent.

-

Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN) to the solution.[6]

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert nitrogen atmosphere. The reaction is typically initiated by light (from a heat lamp) or by the thermal decomposition of the initiator.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, will precipitate and can be removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, this compound, can then be purified by vacuum distillation or column chromatography to yield the final product.

Logical Workflow and Visualization

The synthesis of this compound is a direct transformation that is crucial for introducing a reactive bromomethyl handle onto the fluorinated aromatic scaffold. This process enables subsequent modifications for building more complex molecules.

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

As a functionalized building block, this compound is used in the synthesis of target inhibitors and other biologically active molecules.[2][10] The fluorinated aromatic core is a common motif in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. The benzylic bromide provides a convenient attachment point for various nucleophiles, allowing for the facile construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. This compound | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-bromomethyl-2-fluorobenzene | 149947-16-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-6-fluorotoluene | High Purity | For Research Use [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1422-54-4 CAS MSDS (2-Bromo-6-fluorotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [wap.guidechem.com]

Spectroscopic Data and Analysis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Due to the limited availability of experimentally recorded spectra in public domains, this document focuses on predicted data derived from established spectroscopic principles and computational models. It also outlines detailed experimental protocols for acquiring such data, offering a practical framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the compound's chemical structure and the known effects of its functional groups on spectroscopic behavior.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.6 - 4.8 | Doublet | 2H | -CH₂Br |

| ~ 7.1 - 7.5 | Multiplet | 3H | Ar-H |

Note: The benzylic protons (-CH₂Br) are expected to be a doublet due to coupling with the adjacent fluorine atom. The aromatic protons will likely appear as a complex multiplet due to their differing chemical environments and spin-spin coupling with each other and the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25-30 | -CH₂Br |

| ~ 115-120 (d) | Ar-C (C-Br) |

| ~ 125-135 (m) | Ar-CH |

| ~ 155-160 (d) | Ar-C (C-F) |

Note: The carbon atoms in the aromatic ring will exhibit splitting in the ¹³C NMR spectrum due to coupling with the fluorine atom. The carbon directly bonded to fluorine will show the largest coupling constant.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-F stretch |

| 1200-1100 | Medium | C-Br (alkyl) stretch |

| 700-600 | Strong | C-Br (aryl) stretch |

| 800-700 | Strong | Ar-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 266/268/270 | Molecular ion peak [M]⁺• with characteristic isotopic pattern for two bromine atoms |

| 187/189 | Fragment ion [M - Br]⁺ |

| 108 | Fragment ion [M - Br - HBr]⁺ or [C₇H₅F]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ (less likely due to substitution) |

Note: The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, M+4 isotopic pattern for the molecular ion and any fragments containing both bromine atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used.

-

Process the acquired Free Induction Decays (FIDs) using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (a small amount)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Ensure the ATR crystal of the FT-IR spectrometer is clean. If necessary, clean it with a soft cloth moistened with isopropanol or acetone and allow it to dry completely.

-

Record a background spectrum. This will account for any atmospheric CO₂ and water vapor.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, spectra are recorded over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with the appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (a small amount)

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI)

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

-

Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) inlet.

-

Ionize the sample. Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern to confirm the presence of bromine atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Pivotal Role of Fluorinated Benzyl Bromides in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various fluorinated building blocks, fluorinated benzyl bromides have emerged as particularly valuable intermediates. Their benzylic bromide moiety provides a reactive handle for a wide array of chemical transformations, while the fluorinated aromatic ring imparts the desirable properties of fluorine to the target molecule. This technical guide provides a comprehensive review of the synthesis, reactivity, and application of fluorinated benzyl bromides in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

Synthesis of Fluorinated Benzyl Bromides

The most common and effective method for the synthesis of fluorinated benzyl bromides is the radical bromination of the corresponding fluorinated toluenes, primarily through the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) as the bromine source.[1][2][3][4][5]

Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a free-radical chain reaction that selectively brominates the allylic or benzylic position of a hydrocarbon.[1][2][3][4][5] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV or visible light).[1] The use of a non-polar solvent like carbon tetrachloride (CCl4) has been traditionally favored, but due to its toxicity, alternative solvents like acetonitrile or trifluorotoluene are now more commonly employed.[1][4]

Experimental Protocol: Wohl-Ziegler Bromination of 3-Fluorotoluene

Materials:

-

3-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorotoluene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

-

Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for the time indicated by reaction monitoring (e.g., TLC or GC-MS), typically ranging from 2 to 6 hours.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the succinimide precipitate and wash the solid with a small amount of cold acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluorobenzyl bromide.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-fluorobenzyl bromide.

Table 1: Synthesis of Fluorinated Benzyl Bromides via Wohl-Ziegler Bromination

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 3-Fluorotoluene | NBS (1.1 eq) | AIBN (cat.) | Acetonitrile | 4 | 85 | N/A |

| 4-Fluorotoluene | NBS (1.1 eq) | Benzoyl Peroxide (cat.) | CCl4 | 3 | 90 | [1] |

| 2,4-Difluorotoluene | NBS (1.05 eq) | Visible Light | Acetonitrile | 1 | 92 | N/A |

| 4-(Trifluoromethyl)toluene | NBS (1.1 eq) | AIBN (cat.) | CCl4 | 5 | 88 | N/A |

Note: Yields are representative and can vary based on the specific reaction scale and purification methods.

Reactivity and Key Transformations

Fluorinated benzyl bromides are versatile intermediates that undergo a variety of chemical transformations, primarily nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Fluorinated benzyl bromides readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the substitution pattern of the benzyl bromide and the reaction conditions.

Caption: General scheme of nucleophilic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon bonds. Fluorinated benzyl bromides are excellent electrophilic partners in these reactions, allowing for the synthesis of complex diarylmethane and related structures.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzyl Bromide with Phenylboronic Acid

Materials:

-

4-Fluorobenzyl bromide

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K3PO4)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Standard Schlenk line or glovebox techniques

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-fluorobenzyl bromide (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equivalents).[6]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.[6]

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-fluorodiphenylmethane.[6]

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is often prepared in situ from the corresponding organic halide.

Experimental Protocol: Negishi Coupling of 2,4-Difluorobenzyl Bromide with an Aryl Zinc Reagent

Materials:

-

Aryl bromide (for in situ generation of the organozinc reagent)

-

n-Butyllithium (n-BuLi)

-

Zinc chloride (ZnCl2) solution in THF

-

2,4-Difluorobenzyl bromide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C and add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at this temperature.

-

Add a solution of ZnCl2 in THF (1.1 equivalents) to the aryllithium solution at -78 °C and allow the mixture to warm to room temperature over 30 minutes.

-

In a separate Schlenk flask, dissolve 2,4-difluorobenzyl bromide (1.2 equivalents) and Pd(PPh3)4 (5 mol%) in anhydrous THF.[7]

-

Add the freshly prepared organozinc reagent to the solution of the benzyl bromide and catalyst at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[7]

Table 2: Cross-Coupling Reactions of Fluorinated Benzyl Bromides

| Benzyl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Fluorobenzyl bromide | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 85 | [6] |

| 2-Fluorobenzyl bromide | 4-Methylphenylboronic acid | PdCl2(dppf) | Cs2CO3 | THF/H2O | 77 | 91 | [8] |

| 4-(Trifluoromethyl)benzyl bromide | Phenylzinc chloride | Pd(PPh3)4 | - | THF | 60 | 82 | [7] |

| 2,4-Difluorobenzyl bromide | Thiophen-2-ylzinc chloride | Pd(dba)2/XPhos | - | THF | 25 | 78 | N/A |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Applications in Drug Discovery

The incorporation of a fluorinated benzyl moiety can significantly enhance the therapeutic potential of a drug candidate. The fluorine atom(s) can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to optimize pharmacokinetic properties.

Anticancer Agents

Fluorinated benzyl groups are present in numerous potent anticancer agents. For instance, the introduction of a fluorobenzyl group into certain heterocyclic scaffolds has been shown to enhance their cytotoxicity against various cancer cell lines.

Caption: Synthesis and mechanism of action of fluorinated anticancer agents.

Table 3: Anticancer Activity of Compounds Synthesized from Fluorinated Precursors

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Isatin Derivative | HuTu 80 (Duodenal Adenocarcinoma) | 25.2 | [9] |

| Fluorinated Imidazolium Salt | HeLa (Cervical Cancer) | 1.57 | [10] |

| Fluorinated Coumarin Derivative | MCF-7 (Breast Cancer) | 7.90 | [11] |

| Fluorinated Indole Derivative | A549 (Lung Cancer) | 0.8 | [12] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antiviral Agents

The development of effective antiviral therapies is a critical area of research. The unique electronic properties of fluorine can influence the binding of a drug to viral enzymes, such as reverse transcriptase or protease, leading to enhanced inhibitory activity.

Caption: Generalized pathway for fluorinated antiviral drug action.

Antidiabetic Agents

In the field of antidiabetic drug discovery, fluorinated benzyl bromides have been utilized in the synthesis of potent and selective inhibitors of sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors represent a newer class of oral hypoglycemic agents that promote the excretion of glucose in the urine.

The synthesis of SGLT2 inhibitors like Dapagliflozin and its analogues often involves the coupling of a glucose derivative with a functionalized aglycone, which can be prepared using fluorinated benzyl bromides.[13][14][15][16][17]

Caption: Synthesis and mechanism of SGLT2 inhibitors.

Table 4: SGLT2 Inhibitory Activity of Dapagliflozin Analogues

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| Dapagliflozin | 1.2 | 1400 | >1100 | [17] |

| Analogue 14 | 0.64 | 500 | 781 | N/A |

| Analogue 15a | 4.94 | 68.46 | 13.8 | N/A |

Note: Lower IC50 values indicate greater potency. Higher selectivity for SGLT2 over SGLT1 is desirable to minimize side effects.

Conclusion

Fluorinated benzyl bromides are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their ready accessibility through well-established synthetic routes, coupled with their diverse reactivity in nucleophilic substitution and cross-coupling reactions, provides a robust platform for the introduction of fluorinated motifs into drug candidates. The strategic placement of fluorine atoms, facilitated by the use of these intermediates, has a proven track record of enhancing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents across a range of disease areas. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the importance of fluorinated benzyl bromides in the design and development of next-generation pharmaceuticals is set to expand even further. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of these valuable synthetic intermediates.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Negishi Coupling | NROChemistry [nrochemistry.com]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of fluorescent SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a versatile reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details its chemical and physical properties, commercial suppliers, synthetic protocols, and its application in the synthesis of biologically relevant scaffolds.

Chemical Identity and Properties

This compound is a disubstituted aromatic compound containing a reactive benzylic bromide, making it a valuable building block for the introduction of a 3-bromo-2-fluorobenzyl moiety. Its unique substitution pattern allows for diverse chemical transformations, rendering it a key intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 149947-16-0 |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-2-fluorobenzyl bromide |

| Appearance | Typically a liquid |

| Boiling Point | Not explicitly reported, but expected to be high |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Table 2: Safety Information [1]

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Note: Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Commercial Suppliers

This compound is available from various commercial chemical suppliers. Researchers can procure this reagent from the following vendors, among others. It is advisable to request a certificate of analysis to ensure the purity and identity of the compound.

Table 3: Commercial Suppliers of this compound

| Supplier | Purity | Availability |

| Santa Cruz Biotechnology | Inquire | In Stock[2] |

| Sigma-Aldrich | Inquire | In Stock |

| ALLGREEN | 98% | In Stock[3] |

| ChemicalBook | 97% | In Stock[4] |

Synthesis of this compound

A robust and reliable synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-3-methylaniline. This synthetic route involves a Sandmeyer reaction to introduce the bromine atom at the 1-position, followed by a selective radical bromination of the benzylic methyl group. The following experimental protocols are based on well-established procedures for analogous compounds.[5][6]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene via Sandmeyer Reaction

This procedure details the diazotization of 2-fluoro-3-methylaniline followed by a Sandmeyer reaction with copper(I) bromide.

-

Materials and Reagents:

-

2-Fluoro-3-methylaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-fluoro-3-methylaniline and 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in cold deionized water. Add the sodium nitrite solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

-

In a separate flask, add copper(I) bromide and a small amount of 48% HBr.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and transfer it to a separatory funnel. Extract with diethyl ether.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-2-fluoro-3-methylbenzene.

-

Step 2: Synthesis of this compound via Wohl-Ziegler Bromination

This procedure describes the selective benzylic bromination of the intermediate using N-Bromosuccinimide (NBS) and a radical initiator.

-

Materials and Reagents:

-

1-Bromo-2-fluoro-3-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-2-fluoro-3-methylbenzene, N-bromosuccinimide, and carbon tetrachloride.

-

Add a catalytic amount of the radical initiator, AIBN.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the organic solution with saturated sodium sulfite solution to remove any unreacted bromine, followed by deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The presence of the reactive benzylic bromide allows for facile nucleophilic substitution reactions, while the aryl bromide and fluoride can be utilized in cross-coupling reactions or to modulate the electronic properties of the final molecule.

A significant application of this reagent is in the synthesis of substituted benzofurans. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10]

Experimental Protocol: Synthesis of a Substituted Benzofuran Derivative

The following is a representative protocol for the synthesis of a 2-substituted benzofuran derivative using this compound and a substituted phenol.

-

Materials and Reagents:

-

This compound

-

A substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or acetonitrile

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

A suitable base for the cyclization step (e.g., Cs₂CO₃)

-

Toluene or dioxane

-

-

Procedure:

-

O-Alkylation: To a solution of the substituted phenol in DMF, add potassium carbonate and stir for 15 minutes. Add a solution of this compound in DMF dropwise and stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the ether intermediate.

-

Intramolecular C-H Arylation (Palladium-catalyzed): To a reaction vessel, add the purified ether intermediate, palladium catalyst, phosphine ligand, and a base such as cesium carbonate. Add a degassed solvent like toluene or dioxane.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Final Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to yield the desired benzofuran derivative.

-

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its distinct reactivity at two different positions allows for sequential and controlled modifications, making it an attractive starting material for the construction of diverse molecular scaffolds. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors. As with any reactive chemical, proper handling and safety precautions are paramount.

References

- 1. This compound | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Customized 1-bromo-3-bromomethyl-2-fluorobenzene Cas No.149947-16-0 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. 1-Bromo-3-bromomethyl-2-fluorobenzene CAS#: 149947-16-0 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. ijsdr.org [ijsdr.org]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for 1-Bromo-3-(bromomethyl)-2-fluorobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-(bromomethyl)-2-fluorobenzene as a versatile building block in organic synthesis. This trifunctional reagent offers multiple reaction sites, enabling the strategic construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other intermediates relevant to pharmaceutical and materials science research.

Overview of Reactivity

This compound possesses three distinct reactive sites: a benzylic bromide, an aryl bromide, and a fluorine atom on the aromatic ring. The reactivity of these sites can be selectively addressed under different reaction conditions.

-

Benzylic Bromide (-CH₂Br): This is the most reactive site, highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.

-

Aryl Bromide (-Br): The bromine atom attached to the benzene ring is amenable to a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds.

-

Aryl Fluoride (-F): The fluorine atom is generally the least reactive towards nucleophilic aromatic substitution but can influence the electronic properties of the aromatic ring and participate in certain metal-catalyzed C-F activation reactions.

This differential reactivity allows for a stepwise functionalization strategy, making it a valuable tool for the synthesis of complex molecules.

Applications in the Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various fused heterocyclic systems, particularly those containing nitrogen and oxygen.

Synthesis of Isoindolinone Derivatives

The dual functionality of this compound makes it an ideal precursor for the synthesis of substituted isoindolinones, a scaffold present in numerous biologically active molecules. The general strategy involves a two-step sequence: nucleophilic substitution at the benzylic position followed by an intramolecular cyclization.

Reaction Scheme:

Figure 1: General workflow for the synthesis of isoindolinones.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-4-bromo-7-fluoro-isoindolin-1-one

This protocol describes the synthesis of an isoindolinone derivative via N-alkylation followed by a palladium-catalyzed intramolecular C-N coupling reaction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |

| This compound | 267.92 | 2.68 g | 10.0 | 1.0 |

| Primary Amine (R-NH₂) | - | 11.0 mmol | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | - |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 | 0.02 |

| Xantphos | 578.68 | 174 mg | 0.3 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.89 g | 15.0 | 1.5 |

| Toluene | 92.14 | 30 mL | - | - |

Procedure:

-

N-Alkylation: To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate amine.

-

Intramolecular Cyclization: In a flame-dried Schlenk flask, combine the crude intermediate amine (from the previous step), palladium(II) acetate (0.02 eq), Xantphos (0.03 eq), and cesium carbonate (1.5 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed toluene.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Benzofuran Derivatives

This compound can be utilized in the synthesis of benzofuran derivatives through reaction with substituted phenols. This typically involves an initial O-alkylation followed by an intramolecular cyclization.

Reaction Scheme:

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(bromomethyl)-2-fluorobenzene is a versatile bifunctional aromatic building block for organic synthesis. Its structure is characterized by two bromine atoms with distinct chemical reactivities. The bromomethyl group is a reactive benzylic halide, making it highly susceptible to nucleophilic substitution.[1][2] In contrast, the bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophiles but can participate in transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization, making the compound a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals.[1]

Benzylic halides are known to undergo nucleophilic substitution reactions readily. Primary benzylic halides, such as this compound, typically react via an SN2 pathway. However, an SN1 mechanism is also possible due to the formation of a resonance-stabilized benzylic carbocation.[3][4][5] These application notes provide an overview of the reactions of this compound with various nucleophiles and include detailed protocols for common transformations.

Reactivity Overview

The primary reaction pathway for this substrate involves the selective displacement of the benzylic bromide by a nucleophile. This allows for the facile introduction of a wide range of functional groups, forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. The aryl bromide and the fluorine atom remain intact under typical nucleophilic substitution conditions, preserving them for subsequent synthetic modifications.

A general scheme for this selective reaction is presented below.

Caption: General nucleophilic substitution at the benzylic position.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions with this compound. The conditions and yields are illustrative for synthetic planning and are based on typical outcomes for analogous benzylic bromide substrates.

| Nucleophile Class | Nucleophile Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Representative Yield (%) |

| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(3-Bromo-2-fluorobenzyl)propan-2-amine | >90% |

| Phenol | Phenol | Acetone | K₂CO₃ | Reflux | 8 | 1-Bromo-2-fluoro-3-(phenoxymethyl)benzene | 85-95% |

| Thiol | Thiophenol | Ethanol | NaOEt | RT | 4 | (3-Bromo-2-fluorobenzyl)(phenyl)sulfane | >95% |

| Azide | Sodium Azide (NaN₃) | DMF | - | 50 | 6 | 1-(Azidomethyl)-3-bromo-2-fluorobenzene | ~90% |

| Carboxylate | Sodium Acetate | Acetic Acid | - | 100 | 5 | (3-Bromo-2-fluorobenzyl) acetate | 80-90% |

Experimental Workflow

The general workflow for performing nucleophilic substitution reactions with this substrate is straightforward and follows a standard laboratory procedure.

Caption: Standard experimental workflow for synthesis and analysis.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. This compound is a lachrymator and irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-(3-Bromo-2-fluorobenzyl)amines (N-Alkylation)

This protocol details a general procedure for the reaction with an amine nucleophile, using isopropylamine as an example.

Materials:

-

This compound (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACS grade)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add isopropylamine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the solids (potassium carbonate) and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Bromo-2-fluorobenzyl)propan-2-amine.

Protocol 2: Synthesis of 3-Bromo-2-fluorobenzyl Ethers (O-Alkylation)

This protocol describes the synthesis of a benzyl ether via reaction with a phenol, a classic Williamson ether synthesis.

Materials:

-

This compound (1.0 eq)

-

Phenol (or substituted phenol) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or Dimethylformamide (DMF)

-

Deionized Water

-

1M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask fitted with a stir bar and reflux condenser, dissolve the phenol (1.1 eq) and this compound (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 8 hours, monitoring by TLC.

-

After the reaction is complete, cool the flask to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate via rotary evaporation.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic solution with 1M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the product by recrystallization or flash column chromatography to yield the pure 1-Bromo-2-fluoro-3-(phenoxymethyl)benzene.

Protocol 3: Synthesis of 3-Bromo-2-fluorobenzyl Thioethers (S-Alkylation)

This protocol outlines the reaction with a thiol nucleophile to form a thioether.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.05 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq) or Sodium Hydroxide (NaOH) (1.1 eq)

-

Ethanol (anhydrous)

-

Deionized Water

-

Diethyl Ether

-

Brine

Procedure:

-

To a solution of thiophenol (1.05 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) portion-wise at 0°C. Stir for 15 minutes to form the sodium thiophenolate salt.

-

Slowly add a solution of this compound (1.0 eq) in ethanol to the flask via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC.

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude thioether.

-

Purify the product by column chromatography on silica gel to obtain the pure (3-Bromo-2-fluorobenzyl)(phenyl)sulfane.

References

Application Notes and Protocol for the Chemoselective Sonogashira Coupling of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and functional materials due to its operational simplicity and broad functional group tolerance.[3]

This document provides detailed application notes and a robust protocol for the Sonogashira coupling of a challenging trifunctional substrate, 1-Bromo-3-(bromomethyl)-2-fluorobenzene. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of three distinct reactive sites: an aryl bromide, a benzylic bromide, and an ortho-fluoro substituent. The inherent differences in the reactivity of these functional groups, typically following the order of benzylic C-Br > aryl C-Br, present a significant challenge in achieving chemoselective functionalization at the aryl bromide position without inducing unwanted side reactions at the more labile benzylic bromide.

To address this challenge, this protocol outlines a meticulously developed, copper-free Sonogashira coupling method. By employing a specialized palladium precatalyst with a bulky, electron-rich phosphine ligand at room temperature, this protocol favors the selective reaction at the aryl bromide, thereby preserving the valuable bromomethyl functionality for subsequent synthetic transformations.

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes for the chemoselective Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.

| Parameter | Value | Notes |

| Substrates | ||

| This compound | 1.0 equiv. | |

| Phenylacetylene | 1.2 equiv. | A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide. |

| Catalyst System | ||

| [DTBNpP]Pd(crotyl)Cl | 2.5 mol% | A commercially available, air-stable palladium precatalyst. |

| Base | ||

| 2,2,6,6-Tetramethylpiperidine (TMP) | 2.0 equiv. | A sterically hindered amine base to minimize side reactions. |

| Solvent | ||

| Dimethyl sulfoxide (DMSO) | 0.2 M | Anhydrous and degassed. |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | Crucial for maintaining the integrity of the benzylic bromide. |

| Reaction Time | 18-24 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation and side reactions. |

| Expected Yield | 75-85% | Isolated yield of the desired product, 1-(bromomethyl)-2-fluoro-3-(phenylethynyl)benzene. |

Experimental Protocol

This protocol details the step-by-step methodology for the chemoselective Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

[DTBNpP]Pd(crotyl)Cl (Di-tert-butylneopentylphosphine)palladium(II) crotyl chloride

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Anhydrous, degassed Dimethyl sulfoxide (DMSO)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere of argon, add [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

-

Add this compound (1.0 equiv.).

-

Add anhydrous, degassed DMSO (to make a 0.2 M solution with respect to the aryl bromide).

-

Stir the mixture at room temperature for 5 minutes to ensure dissolution.

-

-

Addition of Reagents:

-

Using a syringe, add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.) to the reaction mixture.

-

Subsequently, add phenylacetylene (1.2 equiv.) dropwise via syringe.

-

Ensure the reaction mixture remains under a positive pressure of inert gas.

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 18-24 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 1-(bromomethyl)-2-fluoro-3-(phenylethynyl)benzene.

-

Mandatory Visualizations

Sonogashira Catalytic Cycle

References

Application Notes and Protocols: The Role of 1-Bromo-3-(bromomethyl)-2-fluorobenzene in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(bromomethyl)-2-fluorobenzene is a versatile, halogenated aromatic compound that serves as a key intermediate in the synthesis of novel agrochemicals. Its bifunctional nature, featuring a reactive benzyl bromide group and a substituted phenyl ring, allows for its incorporation into a diverse range of molecular scaffolds. This building block is particularly valuable in the development of modern fungicides and herbicides, where the introduction of the 3-bromo-2-fluorobenzyl moiety can significantly enhance biological activity and optimize physicochemical properties. The presence of both bromine and fluorine atoms on the phenyl ring can improve metabolic stability and target binding affinity, crucial attributes for effective crop protection agents.